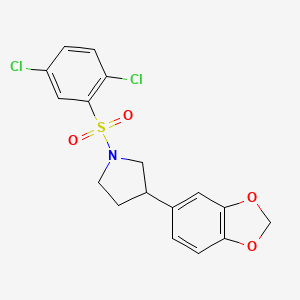

3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine

Description

This compound features a pyrrolidine core substituted with a 1,3-benzodioxole group at the 3-position and a 2,5-dichlorobenzenesulfonyl moiety at the 1-position. The benzodioxolyl group is a common pharmacophore in bioactive molecules, contributing to receptor binding via π-π interactions, while the dichlorobenzenesulfonyl group enhances metabolic stability and solubility . Pyrrolidine scaffolds are valued in medicinal chemistry for their conformational flexibility and ability to mimic peptide bonds.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO4S/c18-13-2-3-14(19)17(8-13)25(21,22)20-6-5-12(9-20)11-1-4-15-16(7-11)24-10-23-15/h1-4,7-8,12H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHSNXRCCGMCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction, where a benzodioxole derivative reacts with the pyrrolidine ring.

Attachment of the Dichlorobenzenesulfonyl Group: This step involves the reaction of the intermediate compound with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfides or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts due to its structural complexity and potential bioactivity.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways. The benzodioxole and dichlorobenzenesulfonyl groups may play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The table below compares key structural and functional attributes of the target compound with analogs from the evidence:

Pharmacological Implications

- Electron-Withdrawing Groups : The target’s dichlorobenzenesulfonyl group may improve metabolic stability compared to the methyl group in 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine .

- Heterocyclic Diversity : Thiazolo-pyrimidines (e.g., 11b) exhibit broader bioactivity than pyrrolidines due to fused-ring systems, but pyrrolidines offer better blood-brain barrier penetration .

Research Findings and Limitations

- Structural insights are inferred from analogs.

- Biological Data Gaps : highlights antimicrobial/anticancer activities in related compounds, but the target’s specific activity remains unverified.

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including enzyme inhibition and cytotoxic effects against cancer cells.

Chemical Structure and Properties

The compound's structure can be characterized by the following features:

- Chemical Formula : C₁₅H₁₁Cl₂N₁O₃S

- Molecular Weight : 324.16 g/mol

- IUPAC Name : this compound

Enzyme Inhibition

Recent studies have investigated the compound's efficacy in inhibiting key enzymes involved in metabolic processes:

-

α-Amylase Inhibition :

- The compound demonstrated significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. In a study evaluating various benzodioxol derivatives, compounds structurally related to this pyrrolidine showed IC₅₀ values ranging from 0.68 to 0.85 µM, indicating strong enzyme inhibition while exhibiting minimal cytotoxicity towards normal cell lines (IC₅₀ > 150 µM) .

-

Antiglycation Activity :

- The compound was also assessed for its ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. It was found to effectively reduce AGE formation in vitro, showcasing its potential as a therapeutic agent against diabetes-related complications .

Cytotoxicity

The cytotoxic effects of the compound were evaluated across various cancer cell lines:

- In vitro assays revealed that the compound exhibited significant cytotoxicity against multiple cancer lines with IC₅₀ values ranging from 26 to 65 µM. This suggests a promising profile for further development as an anticancer agent .

Case Study 1: Antidiabetic Effects

In vivo studies using streptozotocin-induced diabetic mice demonstrated that the administration of this compound significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a treatment period, indicating its potential utility in managing diabetes .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines where the compound displayed selective cytotoxicity. Notably, it showed a higher efficacy against cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Summary of Biological Activities

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC and purify intermediates using column chromatography or vacuum-liquid chromatography (VLC) .

- Optimize solvent systems (e.g., toluene/ethanol for coupling) and temperature gradients to avoid side reactions .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Answer:

Experimental Workflow :

Crystal Growth : Recrystallize from ethanol/dichloromethane to obtain yellow-orange block crystals (0.35 × 0.25 × 0.05 mm) .

Data Collection : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and ω-scans at 100 K. Measure 8722 reflections (4141 independent, Rint = 0.028) .

Refinement : Solve via direct methods (SHELXS) and refine with SHELXL using full-matrix least-squares on F². Final R1 = 0.043, wR2 = 0.126 .

Q. Key Structural Features :

- Dihedral Angles : Alignment of benzodioxol (6.2°) and sulfonylphenyl (8.2°) rings relative to the pyrrolidine core .

- Hydrogen Bonding : Intramolecular S(5) hydrogen bonds between hydroxyl and carbonyl groups stabilize the conformation .

Advanced: How can conflicting NMR and crystallographic data be resolved during structural characterization?

Answer:

Conflict Scenario : Discrepancies in proton assignments (e.g., aryl vs. pyrrolidine H environments).

Resolution Strategies :

Combined Refinement : Use SHELXL to refine hydrogen positions via Fourier difference maps and constrained/restrained models (e.g., O–H distance fixed at 0.84 Å) .

DFT Calculations : Compare experimental NMR shifts (¹H/¹³C) with computed values (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to validate stereoelectronic effects .

Complementary Techniques : Pair X-ray data with NOESY (for spatial proximity) and HSQC (for C–H correlation) .

Example : In , constrained refinement resolved ambiguities in hydrogen placement, achieving a goodness-of-fit (S) = 1.03 .

Advanced: What computational methods predict the binding affinity and pharmacokinetic properties of this compound?

Answer:

Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclophilin domains or enzymes with sulfonamide-binding pockets) .

ADMET Prediction :

- Lipophilicity : Calculate logP (e.g., XLogP3) to assess membrane permeability.

- Metabolic Stability : Simulate cytochrome P450 interactions via StarDrop or SwissADME .

MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate conformational stability and binding free energies (MM-PBSA) .

Case Study : Analogues with benzodioxol groups (e.g., compound 10 in ) showed moderate binding to Ranbp2, suggesting similar scaffolds may target protein-protein interfaces .

Basic: What spectroscopic techniques confirm the compound’s purity and structural integrity?

Answer:

Analytical Workflow :

¹H/¹³C NMR : Identify key signals:

- Pyrrolidine protons (δ 3.30–3.33 ppm, multiplet) .

- Benzodioxol methylenedioxy (δ 5.95–6.05 ppm) .

- Sulfonyl aryl Cl substituents (deshielded C signals at δ 140–150 ppm) .

HRMS : Confirm molecular weight (e.g., m/z 483.4673 for a related compound ).

FTIR : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and benzodioxol C–O–C (~1250 cm⁻¹) .

Q. Purity Criteria :

- Melting point consistency (e.g., 395–399 K) .

- HPLC purity ≥95% (C18 column, acetonitrile/water gradient) .

Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?

Answer:

Optimization Strategies :

Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki coupling efficiency .

Microwave Assistance : Reduce reaction time (e.g., 20 hours → 2 hours at 150°C) for steps like cyclization .

Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for sulfonylation to enhance nucleophilicity .

Q. Data-Driven Adjustments :

- Yield Tracking : Compare stepwise yields (e.g., 93% for benzaldehyde amination vs. 46% for cyclization) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylation) and adjust stoichiometry .

Advanced: What strategies validate structure-activity relationships (SAR) for this compound?

Answer:

SAR Workflow :

Analog Synthesis : Modify substituents (e.g., replace dichlorophenyl with fluorophenyl or methoxy groups) .

Biological Assays : Test inhibitory activity (IC₅₀) against target enzymes (e.g., kinases or proteases) .

3D-QSAR Modeling : Align pharmacophores (e.g., benzodioxol as a hydrogen bond acceptor) using CoMFA/CoMSIA .

Q. Key Findings from Analogues :

- Benzodioxol Importance : Compounds lacking this group showed reduced activity (e.g., , compound 10 vs. 11) .

- Sulfonyl Role : 2,5-Dichloro substitution enhances electrophilicity and target binding .

Tables

Table 1: Crystallographic Data for Related Compounds

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a, b, c (Å) | 9.4531, 10.4462, 10.8426 |

| α, β, γ (°) | 113.866, 90.120, 109.882 |

| Volume (ų) | 908.55 |

| Z | 2 |

| R1 (I > 2σ(I)) | 0.043 |

Table 2: Synthetic Yields for Key Steps

| Step | Yield (%) | Conditions |

|---|---|---|

| Benzaldehyde Amination | 93 | DMF, 150°C, 20 hours |

| Sulfonylation | 85 | NaH, THF, 0°C to rt |

| Suzuki Coupling | 78 | Pd(PPh₃)₄, 105°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.